Desmethyltozasertib

Description

Desmethyltozasertib is a derivative of the antineoplastic compound Tozasertib, which is a well-characterized inhibitor targeting key kinases involved in cancer cell proliferation and survival . While Tozasertib has been studied extensively in preclinical models, this compound represents a metabolite or structural analog generated through the removal of a methyl group from the parent molecule. This modification may alter pharmacokinetic properties such as solubility, metabolic stability, and target-binding affinity.

Properties

CAS No. |

639089-60-4 |

|---|---|

Molecular Formula |

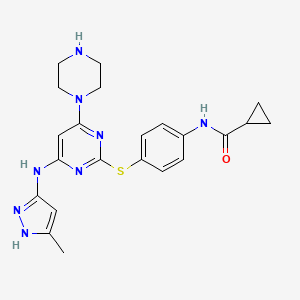

C22H26N8OS |

Molecular Weight |

450.6 g/mol |

IUPAC Name |

N-[4-[4-[(5-methyl-1H-pyrazol-3-yl)amino]-6-piperazin-1-ylpyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide |

InChI |

InChI=1S/C22H26N8OS/c1-14-12-19(29-28-14)25-18-13-20(30-10-8-23-9-11-30)27-22(26-18)32-17-6-4-16(5-7-17)24-21(31)15-2-3-15/h4-7,12-13,15,23H,2-3,8-11H2,1H3,(H,24,31)(H2,25,26,27,28,29) |

InChI Key |

BMPDSCNEIPYGDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCNCC5 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Desmethyltozasertib involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

Formation of the core structure: This involves the construction of the core chemical structure through a series of organic reactions, such as condensation and cyclization.

Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions like alkylation, acylation, and reduction.

Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Desmethyltozasertib undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

Desmethyltozasertib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a model compound to study the mechanisms of kinase inhibition and to develop new synthetic methodologies.

Biology: It is used in cell biology research to investigate the role of Aurora kinases in cell division and cancer progression.

Mechanism of Action

Desmethyltozasertib exerts its effects by inhibiting Aurora kinases, particularly Aurora kinase B. These kinases are essential for the proper segregation of chromosomes during cell division. By inhibiting Aurora kinase B, this compound disrupts the mitotic process, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This mechanism makes it a promising candidate for anti-cancer therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

- Tozasertib : Contains a methyl group at a critical position in its molecular scaffold, contributing to its kinase inhibitory activity .

- Prexasertib : A structurally distinct checkpoint kinase inhibitor with a pyrazolo[1,5-a]pyrimidine core, optimized for potency against CHK1/2 .

Pharmacological Profiles

Mechanism of Action

- Tozasertib : Inhibits Aurora kinases, disrupting mitotic progression and inducing apoptosis in cancer cells .

- This compound : Hypothesized to retain kinase inhibition but with altered selectivity due to structural changes.

- Prexasertib : Blocks CHK1/2, impairing DNA damage repair and enhancing cytotoxicity of DNA-damaging agents .

Research Findings and Hypotheses

Efficacy in Preclinical Models

- Tozasertib: Demonstrated antitumor activity in leukemia and solid tumor xenografts, though dose-limiting toxicities (e.g., neutropenia) were observed .

- This compound: No direct studies reported; however, demethylation often enhances metabolic clearance, which could reduce toxicity while maintaining efficacy.

- Prexasertib : Showed potent single-agent activity in BRCA-mutant models and synergy with chemotherapy in Phase I/II trials .

Pharmacokinetic Considerations

- Prexasertib’s optimized pharmacokinetics (e.g., longer half-life) highlight the importance of structural tailoring for clinical utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.